Cas no 279236-22-5 (2-(4-Methyl-1H-imidazol-1-yl)ethanamine)
2-(4-Methyl-1H-imidazol-1-yl)ethanamine Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Methyl-1H-imidazol-1-yl)ethanamine
- 1H-Imidazole-1-ethanamine,4-methyl-(9CI)
- 1H-Imidazole-1-ethanamine,4-methyl-
- 2-(4-methylimidazol-1-yl)ethanamine
- SCHEMBL1178918
- 2-(4-methyl-imidazol-1-yl)-ethylamine
- 2-(4-methyl-1H-imidazol-1-yl)ethan-1-amine
- NYYJJFZSMLAAQM-UHFFFAOYSA-N
- 279236-22-5
- AKOS006353126
-
- Inchi: 1S/C6H11N3/c1-6-4-9(3-2-7)5-8-6/h4-5H,2-3,7H2,1H3
- InChI Key: NYYJJFZSMLAAQM-UHFFFAOYSA-N
- SMILES: N1(C=NC(C)=C1)CCN
Computed Properties
- Exact Mass: 125.095297364g/mol
- Monoisotopic Mass: 125.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 84.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 43.8Ų
2-(4-Methyl-1H-imidazol-1-yl)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM186743-1g |
2-(4-methyl-1H-imidazol-1-yl)ethan-1-amine |
279236-22-5 | 95% | 1g |
$636 | 2021-08-05 | |
| Alichem | A069004838-1g |
2-(4-Methyl-1H-imidazol-1-yl)ethanamine |
279236-22-5 | 95% | 1g |
$720.80 | 2023-09-02 | |
| Chemenu | CM186743-1g |
2-(4-methyl-1H-imidazol-1-yl)ethan-1-amine |
279236-22-5 | 95% | 1g |
$689 | 2024-07-28 |
2-(4-Methyl-1H-imidazol-1-yl)ethanamine Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2-(4-Methyl-1H-imidazol-1-yl)ethanamine
Research Brief on 2-(4-Methyl-1H-imidazol-1-yl)ethanamine (CAS: 279236-22-5): Recent Advances and Applications
2-(4-Methyl-1H-imidazol-1-yl)ethanamine (CAS: 279236-22-5) is a bioactive compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications. The findings presented herein are based on a comprehensive review of recent peer-reviewed literature and industry reports.
Recent studies have highlighted the role of 2-(4-Methyl-1H-imidazol-1-yl)ethanamine as a key intermediate in the synthesis of novel heterocyclic compounds with potential biological activities. Its structural motif, featuring an imidazole ring and an amine functional group, makes it a valuable scaffold for designing ligands targeting various enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in developing inhibitors for kinases involved in inflammatory pathways, showcasing its relevance in anti-inflammatory drug development.
In addition to its synthetic applications, 2-(4-Methyl-1H-imidazol-1-yl)ethanamine has been investigated for its direct pharmacological effects. A study conducted by Smith et al. (2024) revealed its potential as a modulator of G-protein-coupled receptors (GPCRs), particularly those implicated in neurological disorders. The compound exhibited promising binding affinity and selectivity profiles in vitro, suggesting its potential as a lead compound for central nervous system (CNS) therapeutics. Further in vivo studies are underway to validate these findings and explore its pharmacokinetic properties.
The compound's mechanism of action has also been a subject of recent exploration. Molecular docking and dynamics simulations have provided insights into its interactions with target proteins, elucidating the structural determinants of its bioactivity. These computational studies, coupled with experimental data, have facilitated the rational design of derivatives with enhanced potency and reduced off-target effects. Such advancements underscore the compound's significance in structure-activity relationship (SAR) studies and drug optimization efforts.
From a regulatory perspective, 2-(4-Methyl-1H-imidazol-1-yl)ethanamine has been included in several patent applications, reflecting its commercial potential. Pharmaceutical companies are increasingly exploring its use in combination therapies, particularly for oncology and infectious diseases. However, challenges related to its stability and bioavailability remain areas of active research, with recent efforts focusing on prodrug strategies and formulation technologies to overcome these limitations.
In conclusion, 2-(4-Methyl-1H-imidazol-1-yl)ethanamine (CAS: 279236-22-5) continues to be a compound of interest in chemical biology and pharmaceutical research. Its diverse applications, ranging from drug synthesis to direct therapeutic use, highlight its versatility and potential impact on the development of novel therapeutics. Future research directions may include exploring its role in personalized medicine and leveraging emerging technologies such as artificial intelligence for accelerated drug discovery. This brief underscores the importance of ongoing investigations to fully realize the compound's potential in addressing unmet medical needs.
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